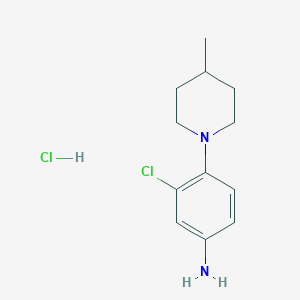

3-Chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

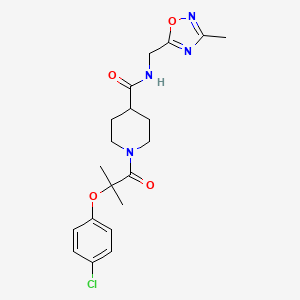

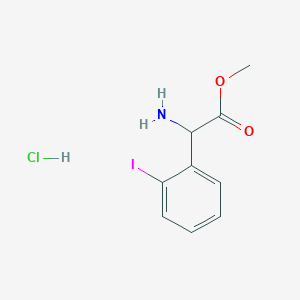

“3-Chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 1431965-45-5 . It has a molecular weight of 261.19 . The compound is typically stored at room temperature and appears as a powder .

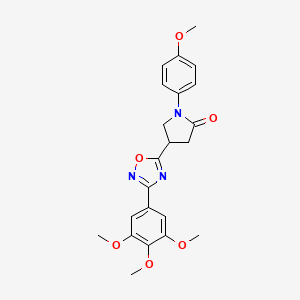

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17ClN2.ClH/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13;/h2-3,8-9H,4-7,14H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Applications De Recherche Scientifique

Corrosion Inhibition

Research has demonstrated that certain synthesized compounds, including analogs of aniline derivatives, serve as efficient corrosion inhibitors. These compounds, when applied, significantly reduce the corrosion rate of metals like mild steel in acidic environments. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, which follows Langmuir's isotherm. The relationship between the molecular structure of these compounds and their inhibition efficiency has been explored using quantum chemical calculations (Daoud et al., 2014).

Electroluminescence

Synthesized compounds based on aniline derivatives have been studied for their electroluminescence properties, specifically as components in organic light-emitting diodes (OLEDs). These compounds have shown potential in emitting light across a range of colors from blue to red, with some exhibiting high quantum yields and long emission lifetimes. Their application in OLEDs could lead to devices with improved efficiency and color range (Vezzu et al., 2010).

Fluorescent Properties

Polyurethane cationomers synthesized with aniline groups and incorporating Schiff base structures have been found to exhibit fluorescent properties. These materials can undergo excited-state intramolecular proton transfer, leading to significant fluorescence. This property is particularly useful in the development of polymeric films with potential applications in optical and electronic devices (Buruianǎ et al., 2005).

Catalytic Synthesis

Aniline derivatives have been utilized in catalytic processes for the synthesis of various organic compounds. For example, ruthenium-complex catalyzed reactions involving anilines have led to the selective synthesis of bioactive compounds, including arylpiperazines. These reactions highlight the utility of aniline derivatives in facilitating N-alkylation, showcasing their versatility in organic synthesis (Koten et al., 1998).

Safety And Hazards

Propriétés

IUPAC Name |

3-chloro-4-(4-methylpiperidin-1-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13;/h2-3,8-9H,4-7,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDNPYHLDCKZAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2683060.png)

![N-(2,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2683065.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one](/img/structure/B2683066.png)